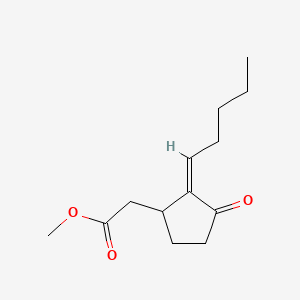
Methyl 3-oxo-2-pentylidenecyclopentaneacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-oxo-2-pentylidenecyclopentaneacetate is a chemical compound with the molecular formula C13H20O3. It is known for its presence in natural sources such as jasmine, tea, and perfume grass . This compound is also referred to as methyl (3-oxo-2-pentylcyclopentyl)acetate, Hedione, Kharismal, and methyl dihydrojasmonate .
Métodos De Preparación
The synthesis of methyl 3-oxo-2-pentylidenecyclopentaneacetate involves several steps. One common method includes the esterification of cyclopentaneacetic acid with methanol in the presence of a catalyst. The reaction conditions typically involve heating the mixture under reflux to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar principles, often employing more efficient catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
Methyl 3-oxo-2-pentylidenecyclopentaneacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Hydrolysis: Hydrolysis of the ester group can yield the corresponding carboxylic acid and alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 3-oxo-2-pentylidenecyclopentaneacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its role as a signaling molecule in plants.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of methyl 3-oxo-2-pentylidenecyclopentaneacetate involves its interaction with specific molecular targets and pathways. In plants, it acts as a signaling molecule, influencing various physiological processes. The compound may bind to specific receptors, triggering a cascade of biochemical reactions that result in the desired effect. The exact molecular targets and pathways can vary depending on the context and application.
Comparación Con Compuestos Similares
Methyl 3-oxo-2-pentylidenecyclopentaneacetate is similar to other compounds such as methyl dihydrojasmonate, methyl hydrojasmonate, and methyl (2-pentyl-3-oxocyclopentyl)acetate . These compounds share structural similarities and often exhibit similar chemical properties and applications. this compound is unique in its specific molecular structure, which can influence its reactivity and interactions in various contexts.
Propiedades
Número CAS |
84962-44-7 |
|---|---|
Fórmula molecular |
C13H20O3 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
methyl 2-[(2Z)-3-oxo-2-pentylidenecyclopentyl]acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h6,10H,3-5,7-9H2,1-2H3/b11-6- |
Clave InChI |
BJWUCYNWZYDBHN-WDZFZDKYSA-N |
SMILES isomérico |
CCCC/C=C\1/C(CCC1=O)CC(=O)OC |
SMILES canónico |
CCCCC=C1C(CCC1=O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



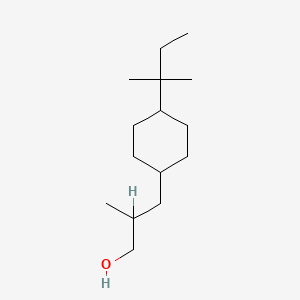
![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide](/img/structure/B12672011.png)
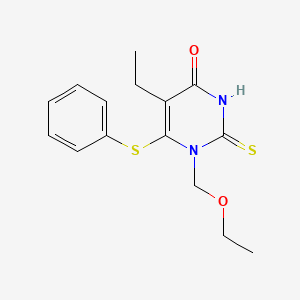
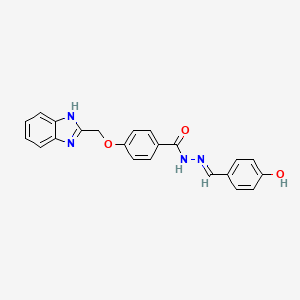
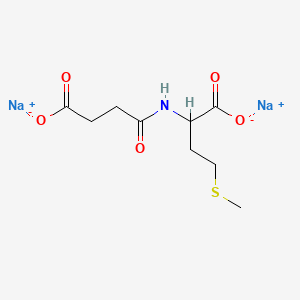
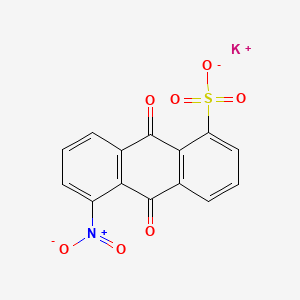
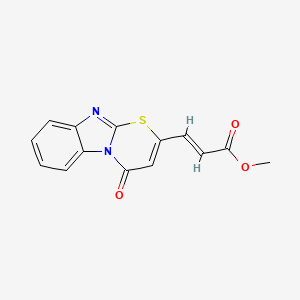
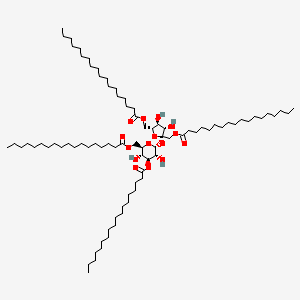


![N,N-Dibenzyl-3-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B12672056.png)


